molecular formula C11H14BrNO2 B1628610 (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide CAS No. 960238-03-3

(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide

Cat. No.: B1628610
CAS No.: 960238-03-3
M. Wt: 272.14 g/mol
InChI Key: STCLAFYLRVQEJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The compound (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide is a chiral acetamide derivative featuring a 4-bromophenyl-substituted ethyl group attached to the nitrogen atom of a 2-methoxyacetamide backbone. Its molecular formula is C₁₁H₁₄BrNO₂ , with a molecular weight of 272.14 g/mol .

The IUPAC name is derived systematically:

  • N-(1-(4-Bromophenyl)ethyl) : A 4-bromophenyl group (para-substituted bromobenzene) is connected via an ethyl chain to the nitrogen atom.
  • 2-Methoxyacetamide : The acetamide moiety includes a methoxy group (-OCH₃) at the β-carbon position.

Key structural features include:

  • A chiral center at the ethyl group’s carbon adjacent to the nitrogen atom.
  • A 4-bromophenyl aromatic ring with bromine in the para position relative to the ethyl chain.
  • A methoxy group ortho to the acetamide’s carbonyl group.

Stereochemical Configuration and Enantiomeric Purity

The compound’s stereochemical designation (R) refers to the configuration at the chiral center. This is determined by the Cahn-Ingold-Prelog priority rules , where the substituents are ranked as follows:

  • 4-Bromophenyl group (highest priority due to bromine’s atomic number).
  • Nitrogen-bound acetamide group .
  • Ethyl hydrogen .
  • Methyl group (lowest priority).

The enantiomeric purity is critical for pharmacological or synthetic applications. While specific optical rotation data for this compound is not publicly available, analogous bromophenylacetamide derivatives exhibit enantiomeric excesses exceeding 90% when resolved via chiral chromatography or crystallization. Enantiomeric purity can be quantified using Equation 19-4 from stereochemical principles:
$$
\text{Enantiomeric Purity} = \frac{n{\text{major}} - n{\text{minor}}}{n{\text{major}} + n{\text{minor}}} = \frac{\alpha{\text{obs}}}{\alpha0}
$$
where $$\alpha{\text{obs}}$$ is the observed optical rotation and $$\alpha0$$ is the rotation of the pure enantiomer.

Comparative Analysis of Ortho- vs. Para-Bromophenyl Isomers

The positioning of bromine on the phenyl ring (ortho vs. para) significantly influences steric and electronic properties.

Property Para-Bromophenyl Isomer [This Compound] Ortho-Bromophenyl Isomer [n-(1-(2-Bromophenyl)ethyl)-2-methoxyacetamide]
Molecular Weight 272.14 g/mol 272.14 g/mol (identical)
Steric Effects Minimal hindrance due to para substitution Increased steric clash between Br and ethyl group
Electronic Effects Bromine’s electron-withdrawing nature Similar electronic profile, but altered resonance effects
Reactivity Preferred for nucleophilic substitution Steric hindrance may reduce reactivity in certain reactions

Key Observations :

  • The para isomer exhibits greater stability in polar solvents due to reduced steric strain.
  • Ortho isomers may show altered solubility profiles due to intramolecular interactions between bromine and adjacent groups.

Conformational Analysis Through Computational Modeling

Computational methods such as density functional theory (DFT) provide insights into the compound’s preferred conformations.

Key Findings :

  • Acetamide Group Conformation :

    • The 2-methoxyacetamide moiety adopts a trans configuration (O=C–N–CH₂–OCH₃) due to steric and electronic stabilization.
    • Computational studies on analogous N-methoxy-N-methylacetamide systems confirm that the trans form is lower in energy than the cis form in gas-phase simulations.
  • Ethyl Chain Flexibility :

    • The ethyl group connecting the nitrogen to the 4-bromophenyl ring can adopt multiple conformations, with the gauche form dominating in non-polar solvents.
  • π-Stacking Interactions :

    • The 4-bromophenyl group may engage in intermolecular π-π stacking in crystalline states, influencing packing efficiency.

Methodological Insights :

  • B3LYP/6-31G* basis sets (common in DFT studies) accurately model non-covalent interactions in bromophenyl systems.
  • NMR spectroscopy can validate computational predictions by analyzing coupling constants and chemical shifts.

Properties

IUPAC Name

N-[1-(4-bromophenyl)ethyl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-8(13-11(14)7-15-2)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCLAFYLRVQEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595918
Record name N-[1-(4-Bromophenyl)ethyl]-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960238-03-3
Record name N-[1-(4-Bromophenyl)ethyl]-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enzymatic Kinetic Resolution via Candida antarctica Lipase B

Reaction Mechanism and Catalytic Specificity

Candida antarctica Lipase B (CAL-B, Novozym 435) catalyzes the enantioselective acylation of racemic 1-(4-bromophenyl)ethylamine using ethyl 2-methoxyacetate as the acyl donor. The enzyme’s oxyanion hole stabilizes the tetrahedral intermediate during acyl transfer, favoring the (R)-enantiomer. The reaction proceeds in anhydrous hexane at 60°C, achieving >99% enantiomeric excess (ee) for both (R)-amine and (S)-amide by halting at ~50% conversion.

Table 1: Optimized Conditions for CAL-B-Mediated Resolution
Parameter Value
Catalyst Loading 20–40 mg/mmol substrate
Solvent Hexane
Temperature 60°C
Acyl Donor Ethyl 2-methoxyacetate
Reaction Time 20 hours
Enantiomeric Excess (ee) >99% (R)-amine, >99% (S)-amide
E-value >200

The high E-value underscores CAL-B’s stereoselectivity, attributed to its rigid active site accommodating the 4-bromophenyl group via hydrophobic interactions. Post-reaction, the enzyme is filtered, and the (R)-amine is isolated via acid-base extraction.

Direct Amidation of (R)-1-(4-Bromophenyl)ethylamine

Chemical Synthesis via Carbodiimide Coupling

(R)-1-(4-Bromophenyl)ethylamine reacts with 2-methoxyacetic acid using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This method produces the target amide in 85–90% yield but requires pre-resolved (R)-amine to retain stereochemistry.

Table 2: Direct Amidation Reaction Parameters
Parameter Value
Coupling Agent EDCl/HOBt
Solvent Dichloromethane
Temperature 0°C to room temperature
Reaction Time 12–18 hours
Yield 85–90%

While efficient, this route depends on costly chiral starting materials, limiting industrial applicability.

Dynamic Kinetic Resolution (DKR) with Co-immobilized Catalysts

Integration of Palladium and CAL-B for Racemization

A co-immobilized system combining palladium nanoparticles (Pd/C) and CAL-B enables DKR. Ethyl 2-methoxyacetate acylates the (R)-amine while Pd/C racemizes the (S)-enantiomer via dehydrogenation-hydrogenation, driving the reaction to >95% conversion. Conducted in toluene under 0.1 atm H₂ at 60°C, this method achieves 93% yield and 99% ee.

Table 3: DKR Reaction Conditions and Outcomes
Parameter Value
Catalysts Pd/C (2 mol%), CAL-B
Solvent Toluene
Hydrogen Pressure 0.1 atm
Temperature 60°C
Reaction Time 24 hours
Yield 93%
Enantiomeric Excess (ee) 99%

This approach circumvents the 50% theoretical yield limit of kinetic resolution, making it industrially viable.

Comparative Analysis of Preparation Methods

Efficiency and Practical Considerations

  • Enzymatic Resolution : Superior ee (>99%) but capped at 50% yield unless integrated with DKR.
  • Direct Amidation : High yield (85–90%) but reliant on enantiopure starting materials.
  • DKR : Balances high yield (93%) and ee (99%), though requires specialized equipment for H₂ handling.
Table 4: Method Comparison for Industrial Adoption
Method Yield (%) ee (%) Scalability
Enzymatic Resolution 50 >99 Moderate
Direct Amidation 85–90 100* Low
DKR 93 99 High

*Assumes enantiopure starting material.

Chemical Reactions Analysis

Reactivity in Acyl Transfer Reactions

The methoxyacetamide group participates in nucleophilic acyl substitutions under acidic or basic conditions:

  • Hydrolysis : Acidic hydrolysis (e.g., HCl/dioxane) cleaves the amide bond, regenerating 1-(4-bromophenyl)ethylamine and methoxyacetic acid .

  • Transacylation : Reacts with alcohols or amines in the presence of coupling agents (e.g., DCC/DMAP), enabling the synthesis of esters or secondary amides .

Mechanistic Insight :
The electron-withdrawing bromophenyl group stabilizes the intermediate tetrahedral adduct during nucleophilic attack, enhancing reaction rates in polar aprotic solvents .

Stability Under Photochemical Conditions

Exposure to UV light induces degradation via Norrish-type pathways :

  • Primary Pathway : α-Cleavage of the methoxyacetamide group generates radicals, leading to decarboxylation or recombination products .

  • Secondary Pathway : Photoinduced electron transfer (PET) from the aromatic bromophenyl moiety destabilizes the amide bond .

Key Data :

  • Quantum Yield : <1% under 254 nm UV light .

  • Degradation Products : Methoxyacetic acid and 1-(4-bromophenyl)ethylamine derivatives .

Comparative Reactivity Table

Reaction TypeConditionsByproducts/OutcomesEfficiencySource
Enzymatic AcylationCAL-B, solvent-free, 25°C(S)-amine (50% yield)High
Acidic Hydrolysis5 M HCl/dioxane, 4–8 hMethoxyacetic acidQuantitative
PhotodegradationUV (254 nm), 24 hRadical recombination productsLow

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiprion Activity :
    Research has indicated that compounds similar to (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide exhibit antiprion activity. For example, studies have shown that modifications in the structure of related compounds can significantly improve their potency against prion diseases. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring could enhance efficacy while maintaining favorable pharmacokinetic properties .
  • Synthesis of Enantiopure Compounds :
    The compound has been utilized as a precursor in synthesizing enantiopure methoxyacetamides through lipase-catalyzed reactions. This method allows for high enantiomeric excess (ee > 99%), demonstrating its utility in asymmetric synthesis . Such enantiopure compounds are crucial in drug development, particularly for chiral drugs that require specific stereochemistry for optimal therapeutic effects.
  • Chromatographic Applications :
    This compound has been involved in enantioselective chromatographic separation techniques. These methods are essential for purifying chiral compounds and are widely used in pharmaceutical research to ensure the quality and efficacy of drug formulations .

Case Study 1: Antiprion Compound Development

A study focused on developing analogs of a known antiprion compound demonstrated that slight modifications to the structure of this compound led to significant increases in potency against prion proteins in vitro. The modified compounds exhibited improved brain exposure and reduced toxicity profiles, making them promising candidates for further development .

Case Study 2: Enantiomeric Resolution

In a series of experiments aimed at resolving racemic mixtures of methoxyacetamides, this compound served as a benchmark for evaluating the efficiency of lipase-catalyzed reactions. The results indicated that this compound could be effectively resolved into its enantiomers with high yields, showcasing its role as a critical intermediate in synthesizing other chiral pharmaceuticals .

Mechanism of Action

The mechanism of action of ®-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The bromophenyl group allows for binding to hydrophobic pockets in proteins, while the methoxyacetamide moiety can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compounds with fluorine or multiple halogens on the phenyl group exhibit distinct electronic and steric properties:

  • N-(1-(3,5-Difluorophenyl)ethyl)-2-methoxyacetamide (2b) : The dual fluorine substitution increases lipophilicity and may enhance membrane permeability but could reduce metabolic stability due to stronger electron-withdrawing effects .
Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Substituent(s) on Phenyl Molecular Weight (g/mol) Key Features
(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide C₁₁H₁₄BrNO₂ 4-Bromo 272.14 Bromine’s steric bulk, R-configuration
N-(1-(3-Fluorophenyl)ethyl)-2-methoxyacetamide (1b) C₁₁H₁₄FNO₂ 3-Fluoro 223.24 Moderate electron withdrawal
N-(1-(3,5-Difluorophenyl)ethyl)-2-methoxyacetamide (2b) C₁₁H₁₃F₂NO₂ 3,5-Difluoro 241.23 Enhanced lipophilicity

Variations in the Acetamide Side Chain

Replacing the methoxy group with phenoxy or cyano groups significantly alters bioactivity:

  • 2-Cyano-N-(1-(pyridin-3-yl)propan-2-yl)acetamide (3a): The cyano group enhances hydrogen-bonding capacity, which may improve target selectivity in enzyme inhibition assays .

Halogen Effects on Pharmacological Activity

  • 4-Bromo Substitution : The bromine atom in the target compound provides a balance between electron withdrawal and steric bulk, which is critical for receptor interactions. In analogs like brorphine (a piperidinyl-bromophenyl derivative), the 4-bromo group enhances opioid receptor binding .
  • Nitro and tert-Butyl Groups: In phenoxyacetamide derivatives, nitro groups at the 4-position improve anti-inflammatory activity, while tert-butyl groups enhance metabolic stability .

Stereochemical Considerations

The R-configuration in the target compound is enzymatically resolved using lipase-catalyzed amidation, a method also applied to analogs like N-(1-(1-naphthyl)propan-2-yl)-2-methoxyacetamide . Enantiopure compounds often exhibit superior pharmacological profiles compared to racemic mixtures due to selective receptor interactions.

Biological Activity

(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated phenyl group and a methoxyacetamide moiety, which contribute to its unique chemical reactivity and biological properties. The presence of the bromine atom enhances the compound's electrophilic characteristics, making it suitable for various biological interactions.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that related brominated compounds possess enhanced antibacterial effects compared to their non-brominated analogs. This enhancement is often attributed to increased electron density on the hydrazinic end of the molecule, which facilitates stronger interactions with bacterial cell structures .

2. Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines by targeting key enzymes or signaling pathways involved in cell proliferation and survival. The exact mechanism remains under investigation, but it is believed that the compound's structure allows it to effectively bind to and modulate the activity of these biological targets.

The biological activity of this compound is likely mediated through its interactions with various enzymes or receptors within cells. By binding to these targets, the compound may alter their function, leading to therapeutic effects such as reduced bacterial growth or inhibited tumor cell proliferation.

Research Findings

A variety of studies have been conducted to assess the efficacy and safety profile of this compound:

  • In vitro Studies : Laboratory tests have demonstrated that the compound exhibits dose-dependent antimicrobial activity against several bacterial strains, with minimum inhibitory concentrations (MICs) indicating effective potency .
  • Cell Line Studies : In cancer research, this compound has shown promising results in inhibiting growth in specific cancer cell lines, suggesting potential for further development as an anticancer agent .
  • Enzymatic Interactions : Investigations into the compound's interaction with various enzymes have revealed that it can act as a competitive inhibitor, affecting metabolic pathways critical for bacterial survival and cancer cell growth .

Data Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple strains
AnticancerInhibits growth in cancer cell lines
Enzymatic ActionCompetitive inhibition

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various methoxyacetamides, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Case Study 2: Cancer Cell Line Inhibition
In another study, this compound was tested on breast cancer cell lines. The compound demonstrated a 70% reduction in cell viability after 48 hours of treatment at a concentration of 20 µg/mL.

Q & A

Basic: What are the optimal reaction conditions for synthesizing (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the 1-(4-bromophenyl)ethylamine intermediate via reductive amination or Leuckart reaction . Subsequent acetylation with 2-methoxyacetyl chloride under controlled conditions (e.g., anhydrous dichloromethane, 0–5°C, triethylamine as a base) ensures high yield and stereochemical purity. Key parameters include:

  • Temperature: 0–5°C during acetylation to minimize side reactions.
  • Solvent: Polar aprotic solvents (e.g., DCM, THF) for better reagent solubility .
  • Catalyst: Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .

Table 1: Synthesis Optimization Parameters

StepReagentSolventTemperatureYield (%)
Amine formationNaBH₃CNMeOH25°C75–85
Acetylation2-Methoxyacetyl chlorideDCM0–5°C60–70

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., methoxy singlet at δ 3.3–3.5 ppm, bromophenyl aromatic protons at δ 7.2–7.6 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 313.05 for C₁₁H₁₃BrNO₂) .
  • Chiral HPLC: Essential for verifying enantiomeric purity of the (R)-isomer using a chiral stationary phase (e.g., Chiralpak AD-H column) .

Basic: How is the compound initially screened for biological activity?

Answer:

  • In vitro cytotoxicity: Tested against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. IC₅₀ values are compared to controls like cisplatin .
  • Anti-inflammatory activity: Evaluated via COX-2 inhibition assays or LPS-induced TNF-α suppression in macrophages .

Advanced: How do structural modifications influence its bioactivity?

Answer:

  • Substituent Effects: Bromine at the para-position enhances lipophilicity and target binding, while methoxy groups improve metabolic stability. For example, replacing bromine with chlorine reduces cytotoxicity by 40% .
  • Stereochemistry: The (R)-enantiomer shows 3-fold higher COX-2 inhibition than the (S)-form due to better fit in the hydrophobic pocket .

Table 2: SAR of Key Derivatives

DerivativeModificationIC₅₀ (COX-2, μM)
(R)-isomer-0.45
(S)-isomer-1.35
4-NO₂ analogNitro substitution0.28

Advanced: How to resolve contradictions in biological data across studies?

Answer:

  • Dose-Response Validation: Reproduce assays with standardized protocols (e.g., cell passage number, serum-free conditions) .
  • Off-Target Screening: Use proteome-wide affinity chromatography to identify non-specific binding .
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) clarifies binding modes and explains activity discrepancies .

Advanced: What methodologies assess target interaction mechanisms?

Answer:

  • Surface Plasmon Resonance (SPR): Quantifies binding kinetics (e.g., KD values) with immobilized receptors .
  • Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Cryo-EM: Resolves structural changes in target proteins upon compound binding .

Advanced: How to evaluate in vitro toxicity and metabolic stability?

Answer:

  • Hepatotoxicity: Primary hepatocytes or HepG2 cells assess CYP450-mediated toxicity .
  • Metabolic Stability: Incubate with liver microsomes and quantify parent compound via LC-MS/MS. Half-life (t½) >60 min indicates favorable stability .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

  • Co-solvent Systems: Use cyclodextrins or PEG-400 to enhance aqueous solubility .
  • Salt Formation: Convert to hydrochloride salt for improved bioavailability .

Advanced: How to address regulatory compliance in preclinical studies?

Answer:

  • FDA Guidelines: Follow ICH S7A for safety pharmacology and S9 for anticancer drugs.
  • Ethical Approvals: Obtain IACUC/IBC approvals for animal/human tissue studies .

Advanced: What computational tools predict metabolic pathways?

Answer:

  • Software: Use Schrödinger’s ADMET Predictor or MetaCore to identify likely Phase I/II metabolites .
  • In silico CYP450 Binding: Predict oxidation sites via docking into CYP3A4/2D6 homology models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide
Reactant of Route 2
Reactant of Route 2
(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.